molecular formula C7H3Cl2FO B6322988 2,5-Dichloro-4-fluorobenzaldehyde, 95% CAS No. 230642-93-0

2,5-Dichloro-4-fluorobenzaldehyde, 95%

Cat. No. B6322988
CAS RN: 230642-93-0
M. Wt: 193.00 g/mol
InChI Key: RDIABKAXUPDVLF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzaldehyde is a type of fluorinated benzaldehyde . It is a halogen substituted benzaldehyde . It is used as a synthetic intermediate .


Synthesis Analysis

The synthesis of 2,5-Dichloro-4-fluorobenzaldehyde can be achieved from commercially available 4-chloro-3,5-difluorobenzonitrile . The process involves a sequence of nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular formula of 2,5-Dichloro-4-fluorobenzaldehyde is C7H3Cl2FO . The molecular weight is 193 .


Chemical Reactions Analysis

Fluorobenzaldehyde, a group of three constitutional isomers of fluorinated benzaldehyde, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dichloro-4-fluorobenzaldehyde, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichloro-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIABKAXUPDVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291763
Record name Benzaldehyde, 2,5-dichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-fluorobenzaldehyde

CAS RN

230642-93-0
Record name Benzaldehyde, 2,5-dichloro-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230642-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,5-dichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of oxalyl chloride (1.72 mL, 19.74 mmol) in 20 mL methylene chloride at -78° C. was added a solution DMSO (2.8 mL, 39.5 mL) in 3 mL methylene chloride. The mixture was stirred for 5 minutes at -78° C. followed by the addition of a solution of Part A 2,5-dichloro-4-fluorobenzyl alcohol (3.5 g, 17.95 mmol) from above in 15 mL methylene chloride. The mixture was stirred at -40° C. for 15 min., cooled to -78° C. followed by the addition of triethylamine (8.26 mL, 59.2 mmol). The mixture was allowed to come to RT, washed sequentially with 10% HCl, saturated sodium bicarbonate solution and water. The organic layer was dried over magnesium sulfate and concentrated to afford the title compound 3.39 g as a white solid. ##STR266##
Quantity
1.72 mL
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2.8 mL
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20 mL
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3 mL
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3.5 g
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reactant
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15 mL
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solvent
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Quantity
8.26 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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